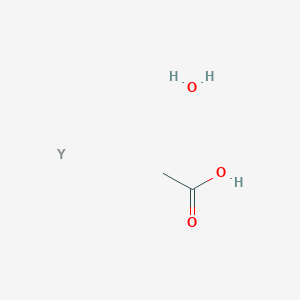

Acetic acid, yttrium(3+) salt, monohydrate (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid, yttrium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Y. It is also known as yttrium(III) acetate monohydrate. This compound is a white, crystalline salt that is soluble in water and mineral acids. It is commonly used in the synthesis of various yttrium compounds, including yttrium oxides and fluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, yttrium(3+) salt, monohydrate typically involves the reaction of yttrium oxide (Y2O3) or yttrium hydroxide (Y(OH)3) with acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Y2O3+6CH3COOH→2Y(CH3COO)3+3H2O

The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the monohydrate form of yttrium(III) acetate .

Industrial Production Methods

In industrial settings, the production of yttrium(III) acetate monohydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity yttrium oxide and acetic acid, followed by crystallization and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, yttrium(3+) salt, monohydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and acetic acid.

Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.

Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide and acetic acid.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Complexation: Chelating agents like EDTA are used, and the reaction conditions vary depending on the specific ligand.

Thermal Decomposition: The compound is heated to temperatures around 350°C to induce decomposition.

Major Products Formed

Hydrolysis: Yttrium hydroxide and acetic acid.

Complexation: Various yttrium-ligand complexes.

Thermal Decomposition: Yttrium oxide and acetic acid.

Scientific Research Applications

Acetic acid, yttrium(3+) salt, monohydrate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of yttrium-based compounds, such as yttrium oxides and fluorides.

Biology: Yttrium compounds are used in biological research, particularly in the study of rare earth elements and their interactions with biological systems.

Medicine: Yttrium-based compounds, including yttrium acetate, are used in medical imaging and cancer treatment.

Mechanism of Action

The mechanism of action of acetic acid, yttrium(3+) salt, monohydrate involves its ability to form complexes with various ligands and its thermal decomposition properties. The yttrium ion (Y3+) can interact with different molecular targets, including biological molecules and other chemical species. The pathways involved in these interactions depend on the specific application and the nature of the ligands or reactants involved .

Comparison with Similar Compounds

Similar Compounds

Yttrium(III) chloride (YCl3): Another yttrium compound used in similar applications, such as the synthesis of yttrium-based materials.

Yttrium(III) nitrate (Y(NO3)3): Used in the preparation of yttrium oxides and other yttrium compounds.

Yttrium(III) sulfate (Y2(SO4)3): Employed in various chemical processes and materials science.

Uniqueness

Acetic acid, yttrium(3+) salt, monohydrate is unique due to its solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful for hydrothermal reactions and co-precipitation processes before calcination. Additionally, its ability to form complexes with various ligands adds to its versatility in scientific research and industrial applications .

Properties

Molecular Formula |

C2H6O3Y |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

acetic acid;yttrium;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

InChI Key |

OWFYYGFAEVBVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)

![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)

![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)